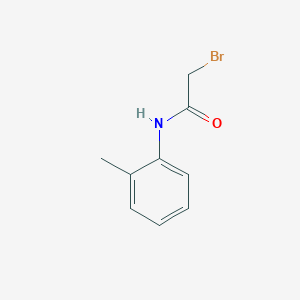

2-溴-N-(2-甲基苯基)乙酰胺

描述

Synthesis Analysis

Synthesis of acetamide derivatives often involves acetylation, esterification, and ester interchange steps, as observed in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide (Zhou & Shu, 2002). These processes utilize reagents such as chloracetyl chloride, anhydrous sodium acetate, and methanol, catalyzed by triethylamide or potassium hydroxide, to achieve high yields and purity of the target compounds. The detailed synthesis route and conditions are crucial for optimizing the yield and properties of the final product.

Molecular Structure Analysis

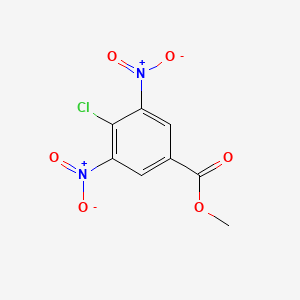

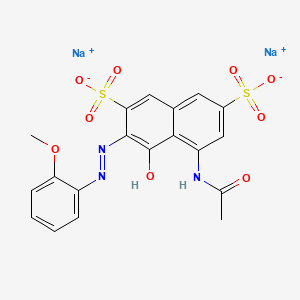

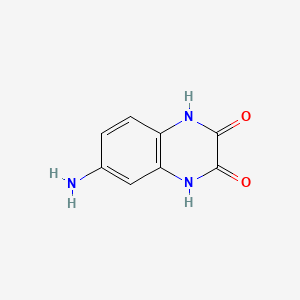

The molecular structure of acetamide derivatives, including 2-Bromo-N-(2-methylphenyl)acetamide, can be elucidated using techniques like IR and MS spectroscopy, combined with elemental analysis (Zhou & Shu, 2002). These compounds often exhibit distinct structural features, such as dihedral angles between benzene rings and the acetamide unit, which can influence their chemical behavior and interactions. For instance, the structure of N-(2-Methylphenyl)acetamide shows a slight twist between the acetamide unit and the 2-methylphenyl substituent, with specific bond parameters slightly differing from those of unsubstituted N-phenylacetamide (Gowda et al., 2007).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, including alkylation, nitration, and palladium-catalyzed Heck reactions, to introduce functional groups or modify their structures for desired applications. For example, the ligand-free palladium catalyzed Heck reaction of methyl 2-acetamido acrylate and aryl bromides is a key step in synthesizing enantiopure substituted phenylalanines, demonstrating the compound's reactivity and potential in synthesizing complex molecules (Willans et al., 2003).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. For instance, the presence of bromine in compounds like 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide can affect their physical properties, including solubility and intermolecular interactions, as evidenced by the formation of intermolecular hydrogen bonds in the crystal structure (Moreno-Fuquen et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 2-Bromo-N-(2-methylphenyl)acetamide and related compounds, are crucial for their potential applications. Studies on compounds like 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide reveal insights into their chemical stability and intermolecular interactions, which are vital for understanding their behavior in chemical reactions and potential applications (Xiao et al., 2009).

科学研究应用

Medicinal Chemistry

- Summary of Application : Phenoxy acetamide and its derivatives, including 2-Bromo-n-(2-methylphenyl)acetamide, have been studied for their potential therapeutic applications . Medicinal chemistry combines chemistry and pharmacology to design and develop new pharmaceutical compounds .

- Methods of Application : A series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols .

- Results or Outcomes : The synthesized phenoxy compounds were examined for their anti-inflammatory activity and analgesic activity. The results indicated that halogen-containing phenoxy compounds showed promising results .

Thermochemistry

- Summary of Application : The thermochemical properties of 2-Bromo-n-(2-methylphenyl)acetamide are of interest in the field of thermochemistry .

- Methods of Application : Thermochemical data is typically obtained through calorimetric measurements or derived from spectroscopic data .

- Results or Outcomes : Specific thermochemical data for 2-Bromo-n-(2-methylphenyl)acetamide is not available in the source .

属性

IUPAC Name |

2-bromo-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLPWFVMBCQRGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277043 | |

| Record name | 2-bromo-n-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-n-(2-methylphenyl)acetamide | |

CAS RN |

5332-69-4 | |

| Record name | 5332-69-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-n-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1266433.png)